![molecular formula C12H24O2 B13792895 Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
Cyclohexane,[3-(ethoxymethoxy)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane,[3-(ethoxymethoxy)propyl]- is an organic compound with the molecular formula C12H24O2 It is a derivative of cyclohexane, where a 3-(ethoxymethoxy)propyl group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane,[3-(ethoxymethoxy)propyl]- typically involves the reaction of cyclohexane with 3-(ethoxymethoxy)propyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane,[3-(ethoxymethoxy)propyl]- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity Cyclohexane,[3-(ethoxymethoxy)propyl]- on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane,[3-(ethoxymethoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alkanes or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or sulfonates to form new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Alkanes, alcohols.
Substitution: Substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Cyclohexane,[3-(ethoxymethoxy)propyl]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and pharmaceuticals. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.
Mécanisme D'action
The mechanism of action of Cyclohexane,[3-(ethoxymethoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. The exact mechanism may vary based on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane,[3-(methoxymethoxy)propyl]-
- Cyclohexane,[3-(propoxymethoxy)propyl]-
- Cyclohexane,[3-(butoxymethoxy)propyl]-
Uniqueness
Cyclohexane,[3-(ethoxymethoxy)propyl]- is unique due to the presence of the ethoxymethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, allowing for unique applications and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C12H24O2 |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
3-(ethoxymethoxy)propylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-2-13-11-14-10-6-9-12-7-4-3-5-8-12/h12H,2-11H2,1H3 |
Clé InChI |
HJAAVYCAOMHIBV-UHFFFAOYSA-N |
SMILES canonique |
CCOCOCCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


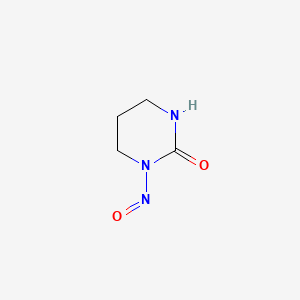
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
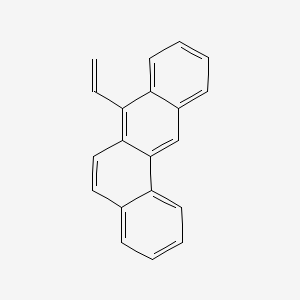
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)
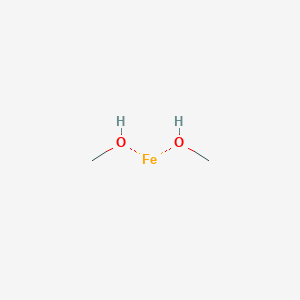
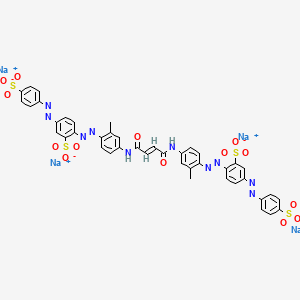
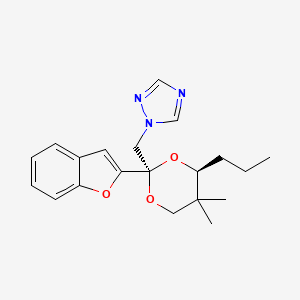
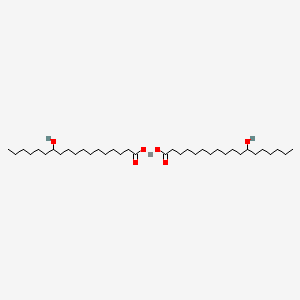
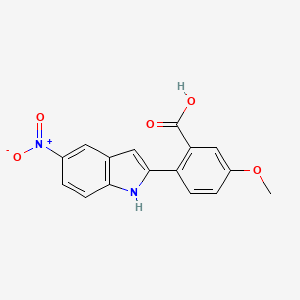
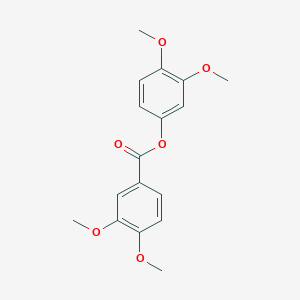

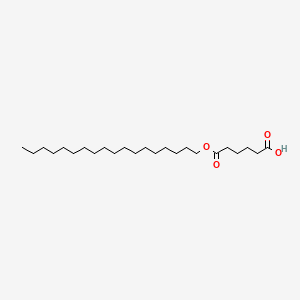
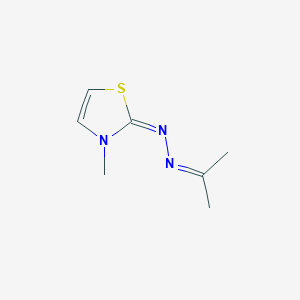
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
